Benzoximate

Description

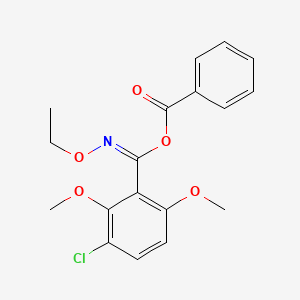

Structure

2D Structure

3D Structure

Properties

CAS No. |

29356-13-6 |

|---|---|

Molecular Formula |

C18H18ClNO5 |

Molecular Weight |

363.8 g/mol |

IUPAC Name |

[(Z)-C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate |

InChI |

InChI=1S/C18H18ClNO5/c1-4-24-20-17(25-18(21)12-8-6-5-7-9-12)15-14(22-2)11-10-13(19)16(15)23-3/h5-11H,4H2,1-3H3/b20-17- |

InChI Key |

BZMIHNKNQJJVRO-JZJYNLBNSA-N |

SMILES |

CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |

Isomeric SMILES |

CCO/N=C(/C1=C(C=CC(=C1OC)Cl)OC)\OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |

Other CAS No. |

29104-30-1 |

Synonyms |

enzomate benzoximate |

Origin of Product |

United States |

Synthetic Pathways and Advanced Structural Elucidation of Benzoximate

Established Synthetic Methodologies for Benzoximate (B1666690)

The logical pathway involves the following key transformations:

Formation of the Substituted Phenyl Ring: The starting material, resorcinol, undergoes chlorination and methylation to produce the 3-chloro-2,6-dimethoxyphenyl precursor. This involves electrophilic aromatic substitution to introduce the chlorine atom and etherification of the hydroxyl groups to form the methoxy (B1213986) groups.

Creation of the Imidoyl Moiety: A separate pathway is used to construct the ethoxyimino group. This typically involves the reaction of a precursor with ethoxyamine hydrochloride or a similar reagent.

Assembly of the Carboximidic Acid Fragment: The substituted phenyl group is converted into a reactive intermediate, which is then reacted with the ethoxyimino precursor to form 3-chloro-N-ethoxy-2,6-dimethoxybenzenecarboximidic acid.

Final Condensation Step: The IUPAC name, benzoic acid anhydride (B1165640) with 3-chloro-N-ethoxy-2,6-dimethoxybenzenecarboximidic acid, indicates the final step is a condensation reaction. nist.gov In this step, the synthesized carboximidic acid is reacted with a benzoic acid derivative (like benzoyl chloride) to form the anhydride linkage, yielding the final this compound product.

This established methodology provides a reliable route to the compound, utilizing common starting materials in organic chemistry such as various substituted phenols and imidate salts. chemicalbook.com

Spectroscopic and Crystallographic Characterization in Chemical Research

The precise molecular structure and properties of this compound have been thoroughly investigated using modern analytical techniques, providing a solid foundation for its identification and study.

Spectroscopic Analysis

Spectroscopic methods are crucial for confirming the identity and purity of synthesized this compound. Because the compound is known to be thermally labile, methods like Gas Chromatography-Mass Spectrometry (GC-MS) are generally unsuitable for its analysis. google.com High-Performance Liquid Chromatography (HPLC) is the preferred method for separation and quantification. google.com

Key spectroscopic data are summarized below:

| Technique | Observed Features | Interpretation |

| UV-Vis Spectroscopy | Absorbance maxima at λ = 206 nm and 225 nm (in methanol). google.com | Electronic transitions within the aromatic rings and conjugated systems. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for C=O (ester), C=N (imine), C-O (ether/ester), and aromatic C-H/C=C bonds are expected. chemicalbook.commsu.edulibretexts.org | Confirms the presence of the key functional groups in the molecule. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to aromatic, ethoxy (CH₂ and CH₃), and methoxy protons are expected in ¹H NMR. chemicalbook.com ¹³C NMR shows distinct signals for the carbonyl carbon, imine carbon, and various aromatic and aliphatic carbons. chemicalbook.com | Provides a detailed map of the carbon-hydrogen framework, confirming the connectivity of the atoms. |

| Mass Spectrometry (MS) | Molecular Weight: 363.79 g/mol . chemdad.com Electron ionization MS shows a characteristic fragmentation pattern. nist.gov | Confirms the molecular weight and provides structural information through fragmentation analysis. |

This is an interactive table. Click on the headers to sort.

Crystallographic Analysis

Single-crystal X-ray diffraction has provided a definitive three-dimensional structure of this compound. echemi.com This analysis revealed that the molecule crystallizes in a monoclinic system. A notable feature of the solid-state structure is the spatial arrangement of the two aromatic rings—the phenyl ring and the 3-chloro-2,6-dimethoxyphenyl ring—which are oriented almost perpendicular to each other, with a dihedral angle of 85.72(9)°. echemi.com

The crystal structure is stabilized by a network of intermolecular interactions, including C-H···O and C-H···Cl hydrogen bonds, which link the molecules into zigzag chains. echemi.com

Detailed crystallographic data are presented in the table below. chemdad.comechemi.com

| Parameter | Value |

| Chemical Formula | C₁₈H₁₈ClNO₅ |

| Molecular Weight | 363.78 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a | 9.4262 (10) Å |

| b | 12.9863 (14) Å |

| c | 15.4227 (16) Å |

| β | 102.843 (2)° |

| Volume (V) | 1840.7 (3) ų |

| Z | 4 |

| Temperature | 223 K |

This is an interactive table. Click on the headers to sort.

Exploration of Novel Synthetic Routes for this compound Analogues

The development of resistance to existing pesticides necessitates ongoing research into new and effective chemical agents. The this compound structure has served as a template for the exploration of novel synthetic routes to create analogues with potentially improved properties. The primary goals of these explorations are to enhance pesticidal activity, broaden the spectrum of controllable pests, and overcome resistance mechanisms.

Research in this area often involves several key strategies:

Modification of Substituents: Chemists systematically alter the substituents on the aromatic rings. This can involve changing the position or nature of the halogen and alkoxy groups to influence the molecule's electronic properties and its binding affinity to the target site in the pest.

Alteration of the Core Structure: Another approach is to replace one of the core fragments of the this compound molecule. For instance, synthetic efforts have focused on creating analogues where the benzoate (B1203000) group or the substituted phenyl group is replaced by other heterocyclic systems. google.comgoogle.com This can lead to entirely new classes of compounds with different modes of action or improved toxicological profiles.

Patents in the field of agrochemicals frequently describe the synthesis of new families of compounds and test their efficacy against various pests, often listing established compounds like this compound as a reference point for activity. google.comgoogle.com This highlights the continuous evolution of pesticide chemistry, where foundational molecules like this compound inspire the design and synthesis of the next generation of crop protection agents.

Molecular and Cellular Mechanisms of Acaricidal Action of Benzoximate

Investigation into Putative Primary Target Sites of Benzoximate (B1666690)

The mode of action of this compound is not well understood, though it is believed to function as a non-systemic acaricide with both contact and stomach action. herts.ac.uklilab-ecust.cn While the exact target site is unknown, it is thought to disrupt the nervous system of arthropods. herts.ac.uk The lack of a defined target site places this compound in a group of compounds whose specific biochemical interactions leading to pest mortality are yet to be determined. researchgate.netirac-online.org This ambiguity complicates efforts to predict cross-resistance with other acaricides and to develop effective resistance management strategies. pesticidestewardship.org

Research Hypotheses on the Disruption of Arthropod Nervous System Functions by this compound

The prevailing hypothesis is that this compound disrupts the normal functioning of the arthropod nervous system. herts.ac.uk The nervous system in arthropods, like other animals, is a primary target for many insecticides and acaricides because of its critical role in controlling vital functions. researchgate.net Most highly effective insecticides target the nervous system or muscles. researchgate.net These systems are complex, involving the transmission of electrical signals along nerve axons and chemical signals across synapses. researchgate.net

Key components of the arthropod nervous system that are often targeted by pesticides include:

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine (B1216132). pesticidestewardship.org

Nicotinic acetylcholine receptors (nAChRs): Receptors that are activated by acetylcholine and are crucial for excitatory neurotransmission in the insect central nervous system. pesticidestewardship.orgmdpi.com

GABA-gated chloride channels: These channels are involved in inhibitory neurotransmission. pesticidestewardship.org

Sodium channels: Essential for the propagation of nerve impulses. pesticidestewardship.org

While it is hypothesized that this compound acts on the nervous system, the specific component—be it a receptor, enzyme, or ion channel—that it interacts with has not been identified. researchgate.netherts.ac.uk

Enzymatic and Receptor-Level Interactions: Current Research and Gaps

There is a significant lack of published research detailing the specific enzymatic and receptor-level interactions of this compound. The compound is classified under IRAC's "UN" group, which stands for "Unknown or Uncertain Mode of Action," highlighting that the target protein responsible for its biological activity is unknown or uncharacterized. irac-online.orgarizona.edu

The primary research gap is the identification of this compound's specific molecular target. chemdad.comchemicalbook.comresearchgate.net Without this fundamental knowledge, understanding its broader physiological effects, potential for resistance development, and interactions with other compounds remains challenging. pesticidestewardship.org

Comparative Analysis of this compound's Mode of Action with Other Acaricidal Classes

Due to the unknown mode of action of this compound, a direct comparative analysis is inherently limited. researchgate.netirac-online.org However, we can contrast its classification with that of other acaricide classes for which the mode of action is known. This comparison highlights the diversity of targets within acaricides and situates the current understanding of this compound within this broader context.

Interactive Data Table: Comparison of Acaricide Modes of Action

| IRAC Group | Mode of Action | Exemplifying Active Ingredient(s) |

| UN | Unknown or uncertain MoA | This compound, Dicofol |

| 1A | Acetylcholinesterase (AChE) inhibitors | Carbamates |

| 1B | Acetylcholinesterase (AChE) inhibitors | Organophosphates |

| 6 | Glutamate-gated chloride channel (GluCl) allosteric modulators | Avermectins, Milbemycins |

| 10A | Mite growth inhibitors (affecting chitin (B13524) biosynthesis) | Clofentezine, Hexythiazox |

| 10B | Mite growth inhibitors (affecting chitin biosynthesis) | Etoxazole |

| 12B | Inhibitors of mitochondrial ATP synthase | Organotin miticides (e.g., Azocyclotin, Fenbutatin oxide) |

| 12C | Inhibitors of mitochondrial ATP synthase | Propargite |

| 13 | Uncouplers of oxidative phosphorylation via disruption of the proton gradient | Chlorfenapyr |

| 20B | Mitochondrial complex III electron transport inhibitors (Qi site) | Acequinocyl |

| 21A | Mitochondrial complex I electron transport inhibitors | METI acaricides (e.g., Fenazaquin, Pyridaben (B1679940), Tebufenpyrad) |

| 23 | Inhibitors of acetyl CoA carboxylase (lipid synthesis inhibition) | Spirodiclofen, Spiromesifen |

| 25 | Mitochondrial complex II electron transport inhibitors | Cyflumetofen |

Source: IRAC MoA Classification Scheme arizona.eduirac-online.org

This table illustrates that while many acaricides target well-defined sites related to nerve function, respiration, or growth, this compound remains an outlier. irac-online.org The development of resistance to this compound has been reported in several mite species, including the citrus red mite, European red mite, and two-spotted spider mite. chemdad.comchemicalbook.comresearchgate.net In the absence of a known mode of action, managing this resistance through rotation with other acaricides is based on the assumption that its target is different from other available chemicals, a practice recommended by IRAC to delay resistance development. arizona.eduufl.edu

Pest Resistance to Benzoximate: Mechanisms, Dynamics, and Management Strategies

The Rise of Benzoximate (B1666690) Resistance in Mite Populations

The development of resistance to this compound in mite populations, particularly the two-spotted spider mite (Tetranychus urticae), has been documented in various agricultural settings. This species is notorious for its high propensity to develop resistance to a wide array of acaricides due to its rapid life cycle and high reproductive rate. scialert.net

One of the earliest documented instances of significant this compound resistance was observed in a Korean population of T. urticae. pesticideresistance.org A field-collected colony, after being subjected to selection with fenpyroximate (B127894) for 20 generations, exhibited a high level of cross-resistance to this compound, with a resistance ratio (RR) of 55. researchgate.net This indicates that exposure to one acaricide can confer resistance to another, a phenomenon that complicates pest management strategies. Similarly, a pyridaben-resistant strain of T. urticae demonstrated strong resistance to this compound with a resistance ratio of 84. researchgate.netscispace.comnih.gov In Japan, populations of the citrus red mite have also developed resistance to this compound, among other acaricides. flvc.org

The evolution of resistance is a dynamic process influenced by the frequency and intensity of acaricide application. Continuous exposure to a specific chemical or to those with similar modes of action creates a strong selective pressure, favoring the survival and reproduction of resistant individuals. Over time, this leads to a significant increase in the frequency of resistance genes within the mite population, rendering the acaricide less effective. elifesciences.orgtandfonline.com

**Interactive Table: Documented Cases of this compound Cross-Resistance in *Tetranychus urticae***

| Selecting Acaricide | Resistant Strain | This compound Resistance Ratio (RR) | Location | Year of Report |

|---|---|---|---|---|

| Fenpyroximate | FR-20 | 55 | Korea | 2004 |

| Pyridaben (B1679940) | PR-20 | 84 | Not Specified | 2006 |

| Fenpyroximate | Pyridaben-maintained | >84 | Not Specified | 2006 |

Unraveling the Biochemical Defenses: Enzymatic Detoxification

The primary biochemical mechanism underlying this compound resistance in mites is enhanced metabolic detoxification, carried out by specific enzyme systems. These enzymes are capable of modifying the chemical structure of the acaricide, rendering it less toxic to the mite.

The Critical Role of Mixed-Function Oxidases (MFOs)

Mixed-function oxidases (MFOs), a superfamily of enzymes also known as cytochrome P450 monooxygenases, play a pivotal role in the detoxification of a wide range of foreign compounds, including pesticides. epa.govtaylorandfrancis.com These enzymes catalyze oxidative reactions that can lead to the detoxification of acaricides. wikipedia.org In the context of this compound resistance, elevated MFO activity is a key defense mechanism.

Synergist experiments provide compelling evidence for the involvement of MFOs. Piperonyl butoxide (PBO), a known inhibitor of MFO activity, has been shown to significantly increase the susceptibility of resistant mite strains to certain acaricides. nih.gov For instance, in a pyridaben-resistant strain of T. urticae that also exhibited strong resistance to this compound, the application of PBO substantially reduced the level of resistance. nih.gov This suggests that MFO-mediated detoxification is a major contributor to the resistance observed. While direct studies on this compound are limited, the strong cross-resistance patterns with acaricides like pyridaben and fenpyroximate, where MFO involvement is well-documented, strongly implicate MFOs in this compound resistance. researchgate.netnih.govnih.gov

Other Enzyme Systems in the Resistance Arsenal

While MFOs are a major player, other enzyme systems also contribute to the metabolic resistance against acaricides. Enhanced activity of esterases has been identified as another significant mechanism in fenpyroximate-resistant T. urticae, which also shows cross-resistance to this compound. researchgate.netnih.gov Esterases are involved in the hydrolysis of ester bonds present in some pesticides, breaking them down into less harmful substances.

The Genetic Blueprint of Resistance: Mutations and Polymorphisms

The enhanced enzymatic activity observed in resistant mite populations is rooted in their genetic makeup. The development of resistance is an evolutionary process driven by the selection of individuals carrying specific gene mutations or polymorphisms that confer a survival advantage in the presence of an acaricide. nih.gov

While specific gene mutations directly responsible for this compound resistance have not been extensively detailed in the available literature, the principles of insecticide resistance genetics offer a framework for understanding this phenomenon. Resistance can arise from point mutations in the target site of the pesticide, rendering it less sensitive to the chemical. nih.gov However, for resistance mediated by enhanced metabolism, the genetic basis is often more complex, involving changes in the regulation of detoxification enzyme genes. nih.gov

This can include gene amplification, where the number of copies of a detoxification gene increases, leading to higher enzyme production. Alternatively, mutations in the regulatory regions of these genes can result in their overexpression. The fact that resistance to acaricides can be an incompletely recessive or dominant trait and sometimes influenced by maternal inheritance highlights the complexity of its genetic basis. researchgate.netresearchgate.net For instance, studies on other pesticides have identified specific mutations in genes encoding for acetylcholinesterase, voltage-gated sodium channels, and cytochrome b that confer resistance. nih.gov While the specific mutations for this compound resistance are yet to be fully elucidated, it is clear that genetic adaptations leading to increased detoxification are the primary drivers.

A Web of Resistance: Cross-Resistance Patterns

A significant challenge in managing this compound resistance is the prevalence of cross-resistance, where resistance to one acaricide confers resistance to other, often chemically related, compounds. scialert.net As previously mentioned, mite populations resistant to fenpyroximate and pyridaben have shown high levels of cross-resistance to this compound. researchgate.netnih.gov

A Korean strain of T. urticae selected for resistance to fenpyroximate (RR of 252) exhibited strong cross-resistance to this compound (RR of 55). researchgate.netnih.gov Similarly, a pyridaben-resistant strain (RR of 240) showed an even higher level of cross-resistance to this compound (RR of 84). nih.gov These findings are critical for developing effective resistance management strategies, as they indicate that rotating between these specific acaricides may not be a viable approach.

The underlying reason for these cross-resistance patterns is often a shared mechanism of detoxification. scialert.net If the same set of MFOs or other enzymes is responsible for metabolizing multiple acaricides, then resistance developed against one will likely extend to the others. This underscores the importance of understanding the biochemical and genetic basis of resistance to predict and manage cross-resistance effectively.

Interactive Table: Cross-Resistance Profile of a Fenpyroximate-Resistant Tetranychus urticae Strain (FR-20)

| Acaricide | Chemical Group | Resistance Ratio (RR) | Level of Resistance |

|---|---|---|---|

| Fenpyroximate | Pyrazole | 252 | Extremely High |

| Acrinathrin | Pyrethroid | 196 | Extremely High |

| This compound | Benzoate (B1203000) | 55 | High |

| Propargite | Organosulfur | 64 | High |

| Abamectin | Avermectin | 11-40 | Moderate |

| Fenbutatin oxide | Organotin | 11-40 | Moderate |

| Tebufenpyrad | Pyrazole | 11-40 | Moderate |

| Azocyclotin | Organotin | < 10 | Low |

| Bromopropylate | Diphenyl | < 10 | Low |

| Dicofol | Organochlorine | < 10 | Low |

Rational Design and Structure Activity Relationships Sar of Benzoximate Derivatives

Principles for Designing Benzoximate (B1666690) Analogues with Modified Acaricidal Activity

The design of new this compound analogues is a systematic process that begins with the core structure of this compound and introduces targeted modifications to alter its acaricidal properties. A key principle in this endeavor is the concept of isosteric and bioisosteric replacement, where atoms or groups of atoms are substituted with others that have similar physical or chemical properties. This approach aims to improve the compound's interaction with its biological target, enhance its metabolic stability, or alter its physicochemical properties to improve uptake and translocation within the target pest.

One of the foundational observations that spurred the development of related compounds was that certain derivatives of the acaricide this compound displayed weak herbicidal effects on monocotyledonous plants. researchgate.netresearchgate.netresearchgate.net This cross-indication activity suggested that the this compound scaffold could be a starting point for developing compounds with different biological activities.

The process often involves a "scaffold-hopping" strategy, where the core structure is modified to create novel chemical entities. nih.gov For instance, researchers might replace the this compound core with other heterocyclic systems like benzoxazole (B165842) or benzothiazole (B30560), which are known to be important scaffolds in agrochemical discovery due to their broad spectrum of biological activities. nih.govmdpi.comresearchgate.net The rationale behind such modifications is to explore new chemical spaces and identify novel interactions with the target site that could lead to enhanced potency or a different spectrum of activity.

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov These studies involve synthesizing a series of analogues with systematic variations in their structure and then evaluating their acaricidal activity. The data generated from these studies provide valuable insights into the key structural features required for activity and guide the design of more potent compounds.

The insights from SAR studies are often used to develop pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity. These models serve as a blueprint for designing new molecules with a higher probability of being active.

Development of Novel Benzoxazole and Benzothiazole Agrochemcials Based on Core Structures

The structural similarities and bioisosteric relationship between this compound and other heterocyclic compounds like benzoxazoles and benzothiazoles have inspired the development of novel agrochemicals. nih.govmdpi.com These scaffolds are considered "privileged structures" in medicinal and agrochemical chemistry because of their ability to interact with a wide range of biological targets. nih.gov

Benzoxazole and benzothiazole derivatives have demonstrated a broad spectrum of agricultural biological activities, including antibacterial, antiviral, herbicidal, and insecticidal properties. nih.govresearchgate.net The development of these compounds often starts from a lead structure, which could be a natural product or a known synthetic compound, and then incorporates the benzoxazole or benzothiazole moiety to enhance its biological activity. For example, natural neolignan honokiol (B1673403) was used as a lead compound to prepare novel analogs bearing the core 2-aminobenzoxazole (B146116) scaffold, which showed significant insecticidal potency. nih.gov

The SAR studies of these novel compounds have highlighted the importance of substituents at various positions of the heterocyclic ring system. For instance, in a series of benzoxazole derivatives, the type of substituent at the 2- and 5-positions was found to be critical for their antimicrobial potency. mdpi.com Similarly, for benzothiazole derivatives, the introduction of electron-donating lipophilic substituents was found to improve anticancer inhibitory activity. researchgate.net

Below is a table summarizing the development of some novel agrochemicals based on benzoxazole and benzothiazole core structures:

| Core Structure | Lead Compound/Strategy | Resulting Derivatives | Observed Biological Activity |

| Benzoxazole | Natural neolignan honokiol | 2-aminobenzoxazole analogs | Insecticidal nih.gov |

| Benzoxazole | Molecular hybridization | Benzoxazole-benzamide conjugates | Anti-proliferative, VEGFR-2 inhibitors nih.gov |

| Benzothiazole | Molecular hybridization | Benzothiazole-appended bis-triazole derivatives | Antifungal nih.gov |

| Benzothiazole | Scaffold modification | 2-aminobenzothiazole derivatives | VEGFR-2 inhibitors, Anticancer researchgate.net |

Application of Computational Chemistry and Molecular Modeling in Derivative Design

In recent years, computational chemistry and molecular modeling have become indispensable tools in the rational design of new agrochemicals. who.int These methods allow researchers to predict the properties and biological activity of molecules before they are synthesized, thereby saving time and resources.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov This information can be used to understand the binding mode of existing compounds and to design new ones with improved binding affinity. For example, molecular docking studies have been used to investigate the binding of benzothiazole derivatives to the CYP51 enzyme, providing insights into their antifungal activity. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules, such as their charge distribution, frontier molecular orbital energies (HOMO-LUMO), and reactivity descriptors. mdpi.com These properties can be correlated with biological activity and used to guide the design of new compounds with desired electronic characteristics.

In silico methods are also employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. nih.gov This helps in identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process.

The following table provides examples of how computational chemistry has been applied in the design of this compound-related derivatives:

| Computational Method | Application | Outcome |

| Molecular Docking | Predicting binding modes of benzothiazole derivatives with CYP51 enzyme nih.gov | Understanding the molecular basis of antifungal activity |

| Molecular Docking | Investigating interactions of benzyl (B1604629) geranate (B1243311) derivatives with aphid odorant binding proteins nih.gov | Rational design of novel aphid repellents |

| Density Functional Theory (DFT) | Calculating electronic properties of benzothiazole derivatives mdpi.com | Correlating electronic structure with antibacterial potential |

| In Silico ADMET Prediction | Evaluating drug-likeness of benzoxazole derivatives nih.gov | Early identification of candidates with favorable pharmacokinetic profiles |

Advanced Analytical Methodologies for Benzoximate Detection and Quantification

Chromatographic Techniques for Benzoximate (B1666690) Analysis in Environmental Matrices

Chromatographic techniques are fundamental in the separation and determination of this compound from complex environmental samples. High-performance liquid chromatography (HPLC) is a commonly employed method for this compound analysis. fda.gov.tw For instance, a study on citrus fruits utilized HPLC with a Lichrospher PR-18 column and UV detection at 235 nm after a specific extraction and cleanup procedure using a Sep-Pak Florisil cartridge. fda.gov.tw This approach achieved average recoveries of 92.4-94.9% with a detection limit of 0.05 ppm. fda.gov.tw

Gas chromatography (GC) has also been applied, particularly in multiresidue methods. fda.gov.tw However, due to the polar nature of many modern pesticides, liquid chromatography (LC) is often preferred. mdpi.com The choice of the chromatographic method is influenced by the sample matrix, the chemical properties of the analyte, and the desired sensitivity. mdpi.com Sample preparation techniques such as solid-phase extraction (SPE) are frequently used to clean up and concentrate the sample prior to chromatographic analysis, enhancing the method's performance. mdpi.comipinnovative.com

| Parameter | HPLC Method for Citrus fda.gov.tw | GC in Multiresidue Method fda.gov.tw |

| Technique | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Lichrospher PR-18 | - |

| Detector | UV at 235 nm | Electron Capture Detector (ECD) |

| Sample Matrix | Citrus Fruits | Crops (e.g., mushrooms) |

| Extraction | Methanol/water, partitioned into dichloromethane | Acetone-petroleum ether |

| Cleanup | Sep-Pak Florisil cartridge | Washing with 2% aqueous NaCl |

| Detection Limit | 0.05 ppm | 0.05 ppm |

| Recovery | 92.4-94.9% | 90.5-91.0% (for Allethrin in the same study) |

Spectrometric Approaches for this compound Residue Analysis (e.g., UHPLC-QTOF)

Spectrometric methods, especially when coupled with liquid chromatography, offer high sensitivity and selectivity for the analysis of pesticide residues like this compound. Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) is a powerful technique for both targeted and non-targeted screening of pesticide residues. mdpi.comnih.gov This system provides accurate mass measurements, which aids in the confident identification of compounds. mdpi.comnih.gov

UHPLC-QTOF MS can be used for the simultaneous analysis of hundreds of pesticide residues in various crops. mdpi.comresearchgate.netnih.gov The method's ability to acquire full-scan, high-resolution mass spectral data allows for the retrospective analysis of samples for compounds not initially targeted. nih.gov For instance, a study on 504 pesticide multiresidues in crops using UHPLC-QTOF demonstrated excellent sensitivity, with limits of quantification (LOQs) of ≤10 μg/kg for the vast majority of compounds. mdpi.comresearchgate.net The use of electrospray ionization (ESI) is common for ionizing analytes like this compound before they enter the mass spectrometer. nih.gov

| Parameter | UHPLC-QTOF Method mdpi.comresearchgate.net |

| Instrumentation | Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry |

| Number of Pesticides | 504 |

| Matrices | Potato, cabbage, mandarin, brown rice, soybean |

| Linearity (r²) | ≥ 0.980 for most compounds |

| Limit of Quantification (LOQ) | ≤10 μg/kg for 96.8% to 98.8% of compounds |

| Recovery (at 0.01 and 0.1 mg/kg) | Satisfactory rates |

| Mass Accuracy | Within ±5 ppm |

Method Validation Protocols for this compound in Research Applications

To ensure the quality, reliability, and consistency of analytical results, method validation is a critical requirement. wjarr.comscielo.br Validation protocols for this compound analysis in research applications typically assess several key parameters. These include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), range, accuracy, and precision. wjarr.com

Guidelines from organizations such as the International Conference on Harmonisation (ICH) and the European Commission (SANTE) are often followed. mdpi.comtandfonline.com For example, a validation study for 51 pesticide residues in tomatoes using UPLC-MS/MS evaluated linearity, accuracy (as recovery), and precision (as relative standard deviation). scielo.br Recovery experiments are typically performed by spiking blank samples at multiple concentration levels, with acceptable recovery rates generally falling within the 70-120% range. scielo.br

| Validation Parameter | Description | Common Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. tandfonline.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. wjarr.com | Signal-to-noise ratio of 3:1. tandfonline.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com | Signal-to-noise ratio of 10:1. tandfonline.com |

| Accuracy (Trueness) | The closeness of agreement between the true value and the mean result. | Recovery within 70-120%. scielo.br |

| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative standard deviation (RSD) < 20%. tandfonline.com |

| Ruggedness | The reproducibility of test results under a variety of normal test conditions (e.g., different analysts, instruments). | - |

| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. wjarr.com | - |

Multiresidue Analysis Strategies Including this compound in Complex Samples

Multiresidue analysis methods are designed to screen for a large number of pesticides, including this compound, in a single analytical run, which is highly efficient for monitoring programs. tandfonline.comresearchgate.net These strategies often employ sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involves a simple extraction and cleanup procedure. tandfonline.com The QuEChERS method has been modified to suit various pesticides and matrices. tandfonline.com

The analytical determination in multiresidue methods is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) like UHPLC-QTOF. mdpi.comtandfonline.com LC-MS/MS, operating in multiple reaction monitoring (MRM) mode, provides excellent sensitivity and selectivity. tandfonline.com A multiresidue method for 74 pesticides in fruits and vegetables using LC-ESI-MS/MS achieved LOQs of 0.01 mg/kg for most compounds. researchgate.net Another method for 410 pesticides used LC-MS/MS and specified transition ions for this compound for quantification and confirmation. fda.gov.tw

| Parameter | Multiresidue Method for 410 Pesticides fda.gov.tw |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Types | Fruits, vegetables, crops, dried beans, tea, spice plants, herbs |

| Sample Preparation | QuEChERS-based extraction |

| This compound Quantification Ion | 364 > 199 |

| This compound Confirmation Ion | 364 > 105 |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

Environmental Dynamics and Ecological Interactions of Benzoximate

Environmental Fate and Transport Mechanisms in Agroecosystems

The environmental fate of a pesticide describes its transport and transformation within an ecosystem, which is governed by a complex interplay of the compound's chemical properties and environmental factors. usgs.gov Processes such as sorption, degradation, and transport determine the persistence and potential for off-site migration of pesticides like Benzoximate (B1666690). usgs.gov Understanding these mechanisms is crucial for assessing the potential impact on non-target areas and organisms within an agroecosystem. nih.gov

Dissipation and Persistence Studies in Soil Systems

The persistence of a pesticide in soil is a critical factor determining its potential for long-term environmental impact and uptake by subsequent crops. accustandard.com This persistence is often measured by the soil half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. orst.edu The dissipation process involves both biotic (microbial degradation) and abiotic (e.g., hydrolysis, photolysis) pathways. wur.nl Organic matter content, soil type, temperature, and microbial activity all influence the rate of degradation. wur.nlresearchgate.net

Aquatic Behavior and Sediment Interactions

When pesticides enter aquatic systems through runoff or spray drift, their behavior is dictated by properties such as water solubility, hydrophobicity (indicated by the octanol-water partition coefficient, Log P), and tendency to adsorb to organic matter and sediment. iita.org Hydrolysis, a chemical reaction with water, can be a significant degradation pathway for some pesticides, with the rate often dependent on the pH of the water. usgs.govfao.orgnumberanalytics.com

This compound has a moderate water solubility and a low octanol-water partition coefficient, suggesting a limited tendency to bioaccumulate in the fatty tissues of organisms. herts.ac.uk However, pesticides can be stored in the sediment compartment of aquatic systems, which can act as a sink and a potential source for later release. sanofi.com The actual behavior of a pesticide in a water-sediment system is complex and depends on the characteristics of the suspended particles and dissolved organic matter. iita.org Specific data on the hydrolysis rate and sediment adsorption coefficient (Koc) for this compound are not available in reviewed public databases, which prevents a quantitative assessment of its partitioning and persistence in aquatic environments. herts.ac.uk

Table 1: Physicochemical Properties of this compound

| Property | Value | Interpretation | Source |

|---|---|---|---|

| Water Solubility (at 20°C) | 30 mg/L | Moderate | herts.ac.uk |

| Octanol-Water Partition Coefficient (Log P) | 2.4 | Low | herts.ac.uk |

| Vapor Pressure (at 20°C) | 0.45 mPa | Low volatility | herts.ac.uk |

Atmospheric Volatilization and Potential for Distribution

Volatilization is the process by which a substance evaporates from soil or plant surfaces into the atmosphere, representing a potential pathway for its distribution far from the application site. googleapis.com This process is influenced by the pesticide's vapor pressure, the Henry's Law Constant, as well as meteorological conditions like temperature and wind speed. lgcstandards.comhilarispublisher.com The Henry's Law Constant describes the partitioning of a chemical between air and water and is a key indicator of its tendency to volatilize from moist surfaces. wikipedia.orglibretexts.orgbyjus.com

This compound is described as having a low vapor pressure of 0.45 mPa (at 20°C). herts.ac.uk This suggests a low tendency to volatilize under normal conditions. herts.ac.uk However, one source also characterizes it as "quite volatile," indicating that under certain conditions, such as direct application to plants, drift could be a concern. herts.ac.uk Data for this compound's Henry's Law Constant, which would provide a more complete picture of its potential for atmospheric distribution, are not available in the reviewed literature. herts.ac.uk

Metabolite Formation and their Environmental Significance

For this compound, specific research identifying its degradation products and their subsequent significance in the environment is not available in the reviewed scientific literature. herts.ac.ukhpc-standards.comhpc-standards.com Without information on the identity and properties of its potential metabolites, a full assessment of the long-term environmental dynamics of this compound use remains incomplete.

Research on Non-Target Organism Interactions and Ecosystem-Level Effects

Pesticides are designed to be toxic to target pests, but they can also affect non-target organisms, including beneficial species that play important roles in the ecosystem, such as pollination and natural pest control. pan-europe.infoopenagrar.de These effects can be direct, causing mortality, or sublethal, affecting behavior, growth, and reproduction. hilarispublisher.com The impact on beneficial arthropods is a key consideration in integrated pest management (IPM) programs, which seek to combine chemical and biological controls. openagrar.de

Impact Studies on Beneficial Arthropods and Invertebrates

Beneficial arthropods, such as predatory mites and parasitic wasps, are highly valuable in agroecosystems because they help suppress pest populations naturally. koppert.com However, these organisms are often sensitive to broad-spectrum insecticides. researchgate.net Assessing the side effects of pesticides on these natural enemies is crucial for their conservation and for the success of IPM strategies. openagrar.de

Specific toxicity data for this compound on key beneficial arthropods like predatory mites and parasitic wasps are not available in major public databases. herts.ac.uk However, some research provides a qualitative assessment of its impact. In a comparative study, this compound (listed as Azomate) was categorized among pesticides that were of "limited persistence and/or were relatively less toxic to the natural enemies tested". researchgate.net This suggests a degree of selectivity compared to more harmful compounds. Further supporting this, some pest control literature includes this compound in lists of products considered for use in programs that also utilize beneficials like parasitic wasps and predatory mites, implying a potential for compatibility. googleapis.com

In aquatic systems, this compound is considered moderately toxic to the invertebrate Daphnia pulex, with a reported 48-hour EC₅₀ (the concentration that affects 50% of the population) of 0.44 mg/L. herts.ac.uk

Table 2: Ecotoxicity of this compound

| Organism Group | Species | Endpoint | Value | Source |

|---|---|---|---|---|

| Aquatic Invertebrates | Daphnia pulex | 48-hour EC₅₀ | 0.44 mg/L | herts.ac.uk |

| Beneficial Insects | Natural enemies (general) | Qualitative Assessment | Relatively less toxic | researchgate.net |

| Parasitic Wasps | Not specified | Quantitative Data | No data available | herts.ac.uk |

| Predatory Mites | Not specified | Quantitative Data | No data available | herts.ac.uk |

Interactions with Aquatic and Terrestrial Microbial Communities

Terrestrial Microbial Communities:

The impact of pesticides can also be observed at the level of specific microbial groups and their enzymatic activities. Soil enzymes are sensitive indicators of soil health and can be affected by chemical stressors. cabidigitallibrary.orgconnectjournals.com Studies have shown that while some pesticides may have an inhibitory effect on certain soil microbial populations, the impact can sometimes be non-significant. mdpi.com However, higher concentrations of insecticides have been shown to reduce the activity of enzymes such as dehydrogenase, phosphatase, and urease. connectjournals.com The response of soil enzymes to pesticides can vary, with some studies reporting a stimulatory effect on certain enzymes. cabidigitallibrary.org

Aquatic Microbial Communities:

Pesticides can enter aquatic ecosystems through runoff and leaching, where they can affect microbial populations. agr.hrnih.gov Aquatic microbes are essential for nutrient cycling and the degradation of organic matter in these environments. nih.govthe-microbiologist.com Exposure to pesticides can disrupt these microbial communities, with insecticides, in particular, having been shown to reduce microbial diversity and alter community structure. nih.govnih.gov The effects can be dependent on the specific pesticide, with some showing more significant impacts than others. nih.gov The presence of pesticide mixtures can also lead to more pronounced effects on microbial diversity and community structure compared to individual compounds. nih.gov

The table below summarizes the potential effects of pesticides on microbial communities, drawing from general research on agrochemicals, as specific data for this compound is limited.

Ecological Implications for Arthropod Diversity in Treated Agricultural Areas

The application of acaricides and insecticides in agricultural settings can have unintended consequences for non-target arthropods, which play a vital role in ecosystem functions such as pollination and pest control. apvma.gov.au The intensification of agriculture, including the use of agrochemicals, is a significant factor contributing to the decline of arthropod diversity in farmland.

The impact of pesticides on arthropod communities can be both direct, causing mortality, and indirect, through the disruption of their habitat and food sources. Non-target beneficial insects, such as predatory mites and parasitic wasps, can be adversely affected by pesticide applications. hpc-standards.comherts.ac.uk The severity of these effects can be influenced by factors like the mobility of the species, their reproductive rates, and the developmental stage at which they are exposed. apvma.gov.au

Research has shown that landscape diversity can influence arthropod diversity in agricultural fields, with more diverse landscapes potentially supporting a greater variety of arthropods. frontiersin.org The presence of non-crop habitats within agricultural landscapes can serve as refuges for arthropods, mitigating some of the negative impacts of farming practices.

Furthermore, systemic insecticides can contaminate the honeydew produced by phloem-feeding insects, posing a risk to beneficial insects that feed on it. wur.nl This indirect route of exposure can be toxic to pollinators, parasitic wasps, and generalist predators. wur.nl

The table below outlines the potential ecological implications of pesticides for arthropod diversity in agricultural areas, based on general findings in the absence of specific data for this compound.

Future Research Trajectories and Sustainable Applications of Benzoximate Knowledge

Elucidating Undetermined Mechanisms of Action for Rational Acaricide Design

A significant and persistent gap in the scientific understanding of benzoximate (B1666690) is its precise mechanism of action (MoA). The Insecticide Resistance Action Committee (IRAC) classifies this compound in its "UN" group, designating compounds with an unknown or uncertain mode of action. irac-online.orgnih.gov Sources describe its effects as non-systemic with contact and stomach action, likely disrupting nervous system function, but the specific molecular target remains unconfirmed. herts.ac.uklilab-ecust.cn

This ambiguity presents a critical area for future research. The principles of rational acaricide design—a targeted approach to developing new pesticides—depend on a detailed understanding of molecular targets and mechanisms. nih.gov Elucidating how this compound exerts its toxic effects on mites could reveal novel target sites that are not exploited by current acaricides.

Future research should focus on:

Target Site Identification: Employing advanced biochemical and toxicological methodologies, such as proteomic and genomic approaches, to identify the specific proteins or enzymes that this compound binds to within the mite's nervous system or other vital physiological systems.

Mechanism Characterization: Investigating the downstream biochemical cascade that follows the binding event, leading to the observed toxicity. Understanding this pathway is crucial for predicting potential cross-resistance with other chemical classes.

Successfully identifying this compound's target site would not only solve a long-standing question in acaricide science but also provide a new blueprint for developing next-generation compounds. These new acaricides could be designed with high specificity for the target, potentially improving efficacy against resistant mite populations and enhancing safety for non-target organisms.

Developing Strategies for Mitigating Environmental Accumulation and Residue Persistence

While comprehensive environmental fate data for this compound is noted as lacking in some databases, its physicochemical properties, including moderate water solubility and volatility, suggest a potential for environmental distribution. herts.ac.uk The broader history of pesticide use has underscored the importance of understanding and mitigating the environmental persistence and accumulation of active ingredients and their degradation products. piat.org.nzresearchgate.net

Future research in this domain should aim to build a complete environmental profile for this compound and similar bridged diphenyl acaricides to inform mitigation strategies. Key research areas include:

Degradation Pathway Analysis: Detailed studies to map the biotic (microbial) and abiotic (photolysis, hydrolysis) degradation pathways of this compound in various environmental matrices like soil and water. piat.org.nzepa.gov Identifying the primary degradation products is essential for assessing their potential toxicity and persistence.

Bioaccumulation Potential: Investigating the potential for this compound and its metabolites to accumulate in soil, aquatic ecosystems, and non-target organisms.

Remediation and Mitigation Techniques: Developing strategies to accelerate the breakdown of residues in soil and water. This could involve bioremediation approaches using microorganisms capable of degrading the compound or exploring advanced oxidation processes. hpc-standards.com

Knowledge gained from these studies can be applied to develop best practices for the use of any remaining or future this compound-related compounds, ensuring that their environmental footprint is minimized. This aligns with the broader goals of sustainable agriculture, which seek to reduce the long-term environmental impact of crop protection chemicals. iloencyclopaedia.orgfrontiersin.org

Advancing the Development of Resistance-Breaking this compound Analogues

Acaricide resistance is a persistent challenge in agriculture, and this compound is no exception. Resistance has been documented in several key pest species, including the European red mite (Panonychus ulmi), citrus red mite, and the two-spotted spider mite (Tetranychus urticae). chemdad.comresearchgate.netchemicalbook.com

Research into the mechanisms of resistance provides a direct pathway for developing novel analogues capable of overcoming these defenses. A pivotal study on a fenpyroximate-resistant strain of T. urticae revealed high levels of cross-resistance to this compound, with a resistance ratio of 55. researchgate.netresearchgate.netnih.gov The study suggested that this resistance was likely conferred by enhanced metabolic activity of mixed-function oxidases and esterases. researchgate.netnih.gov

This finding is critical for future research, which should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening this compound analogues to identify which parts of the molecule are essential for acaricidal activity and which are targeted by resistance-conferring enzymes.

Design of "Resistance-Breaking" Molecules: Engineering new compounds that are poor substrates for the identified metabolic enzymes. This could involve modifying the molecular structure to block the sites of enzymatic attack without losing affinity for the acaricidal target site. googleapis.comgoogleapis.com

Synergist Research: Investigating the use of synergists, such as piperonyl butoxide, which inhibit metabolic enzymes and could potentially restore the efficacy of this compound against resistant mite populations. nih.gov

By understanding the biochemical basis of resistance, chemists can rationally design next-generation analogues that circumvent these mechanisms, thereby providing new tools for resistance management programs. irac-online.org

Role of this compound Research in Broader Acaricide Science, Regulation, and Sustainable Agriculture

The history of this compound research and regulation contributes significantly to the broader fields of acaricide science and sustainable agriculture. Its classification as a compound with an unknown mode of action has highlighted the importance of the IRAC MoA classification system as a tool for resistance management. nih.govirac-online.org This system encourages the rotation of chemicals with different MoAs to delay the development of resistance, a cornerstone of modern Integrated Pest Management (IPM). irac-online.orgbioprotectionportal.com

The regulatory trajectory of this compound, which has seen it become obsolete or unapproved in many jurisdictions like the European Union and Japan, serves as a case study in how pesticide regulation evolves. herts.ac.ukchemdad.comchemicalbook.com This process reflects a growing emphasis on environmental safety and the availability of alternative pest control methods.

This compound's legacy influences sustainable agriculture in several ways:

Informing IPM Programs: Experience with this compound, including its efficacy spectrum and its moderate toxicity to beneficial predatory mites, helps refine IPM strategies. chemdad.comhpc-standards.com The goal of IPM is to use a combination of control tactics, including biological and chemical methods, in a way that is economically viable and minimizes risks to human health and the environment. bioprotectionportal.comnih.govdeskera.com

Driving Innovation: The challenges posed by this compound, namely its unknown MoA and documented resistance, drive the search for new, more sustainable alternatives, including biopesticides. frontiersin.orgresearchgate.netresearchgate.net

Shaping Regulatory Science: The data gaps and resistance issues associated with older chemistries like this compound inform modern regulatory data requirements, ensuring that new pesticides undergo more rigorous evaluation of their environmental fate, non-target effects, and resistance potential before they reach the market. nih.gov

Ultimately, the collective knowledge derived from decades of using and studying this compound provides valuable lessons that help shape a more sustainable and scientifically grounded approach to pest management.

Q & A

Advanced Question

- Use a Bruker APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

- Apply multi-scan absorption corrections (e.g., SADABS) to minimize errors (Tmin/Tmax = 0.933/0.977).

- Collect ≥3,606 reflections (θmax = 26.0°) and refine using full-matrix least-squares on F² .

What role do molecular conformation and substituent orientation play in this compound’s bioactivity?

Advanced Question

The near-orthogonal arrangement of aromatic rings (dihedral angle: 85.72°) and methoxy group orientations (C7 perpendicular, C8 parallel to the benzene plane) may influence binding to acetylcholinesterase. Perform docking simulations to correlate steric/electronic effects with pesticidal activity .

How can contradictory data on this compound’s environmental persistence be resolved?

Advanced Question

Apply empirical contradiction analysis :

- Compare degradation half-lives across studies using ANOVA to identify outliers.

- Normalize data for variables like pH, temperature, and soil organic matter.

- Use intelligent data analysis (IDA) tools to flag inconsistencies in extrapolation models .

What reporting standards are critical for reproducibility in this compound synthesis?

Basic Question

- Document solvent systems (e.g., dichloromethane for crystallization), reaction times , and purification steps .

- Include supplementary files with raw diffraction data (CIF format) and refinement details (e.g., SHELXL parameters) .

How do refinement strategies affect the accuracy of crystallographic models?

Advanced Question

- Refine against F² using full-matrix least-squares to account for anisotropic displacement parameters.

- Constrain H-atoms with riding models (dC–H = 0.94–0.98 Å) and validate via residual density maps (Δρmax/Δρmin = 0.22/−0.30 e Å⁻³) .

What analytical methods align with regulatory standards for this compound residue detection?

Basic Question

- Use LC-MS/MS with a limit of quantification (LOQ) ≤0.01 mg/kg.

- Validate against ISO 17025 guidelines and reference maximum residue limits (MRLs) from Codex Alimentarius (e.g., 0.15 mg/kg bw ADI) .

How can intermolecular interactions be leveraged to design this compound analogs with enhanced stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.